Cas no 657350-29-3 (2,4-Dichloro-6-{7-methoxy-4H,5H-pyrrolo[1,2-a]quinoxalin-4-yl}phenol)

2,4-Dichloro-6-{7-methoxy-4H,5H-pyrrolo[1,2-a]quinoxalin-4-yl}phenol is a specialized heterocyclic compound featuring a dichlorophenol moiety fused with a methoxy-substituted pyrroloquinoxaline scaffold. This structure imparts unique electronic and steric properties, making it valuable in synthetic chemistry and pharmaceutical research. The compound's rigid aromatic framework and halogenated phenolic group enhance its potential as an intermediate in the development of bioactive molecules, particularly in medicinal chemistry for targeting specific receptors or enzymes. Its well-defined molecular architecture also lends itself to applications in material science, where precise functionalization is critical. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups offers tunable reactivity for further derivatization.
2,4-Dichloro-6-{7-methoxy-4H,5H-pyrrolo[1,2-a]quinoxalin-4-yl}phenol structure
657350-29-3 structure
Product Name:2,4-Dichloro-6-{7-methoxy-4H,5H-pyrrolo[1,2-a]quinoxalin-4-yl}phenol
CAS No:657350-29-3
MF:C18H14Cl2N2O2
MW:361.221962451935
CID:5710918
PubChem ID:2803817
Update Time:2025-06-28

2,4-Dichloro-6-{7-methoxy-4H,5H-pyrrolo[1,2-a]quinoxalin-4-yl}phenol Chemical and Physical Properties

Names and Identifiers

    • MLS000736044
    • 2,4-dichloro-6-(7-methoxy-4,5-dihydropyrrolo[1,2-a]quinoxalin-4-yl)phenol
    • CHEMBL1549789
    • 657350-29-3
    • HMS2646O08
    • AKOS005081654
    • SMR000338594
    • 12W-0901
    • 2,4-dichloro-6-{7-methoxy-4H,5H-pyrrolo[1,2-a]quinoxalin-4-yl}phenol
    • Oprea1_269232
    • HMS1662M01
    • 2,4-Dichloro-6-{7-methoxy-4H,5H-pyrrolo[1,2-a]quinoxalin-4-yl}phenol
    • Inchi: 1S/C18H14Cl2N2O2/c1-24-11-4-5-15-14(9-11)21-17(16-3-2-6-22(15)16)12-7-10(19)8-13(20)18(12)23/h2-9,17,21,23H,1H3
    • InChI Key: AZAAJXXNBUHUDE-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=CC(=C1O)C1C2=CC=CN2C2C=CC(=CC=2N1)OC)Cl

Computed Properties

  • Exact Mass: 360.0432331g/mol
  • Monoisotopic Mass: 360.0432331g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 2
  • Complexity: 455
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 46.4Ų

2,4-Dichloro-6-{7-methoxy-4H,5H-pyrrolo[1,2-a]quinoxalin-4-yl}phenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1617283-1mg
2,4-Dichloro-6-(7-methoxy-4,5-dihydropyrrolo[1,2-a]quinoxalin-4-yl)phenol
657350-29-3 98%
1mg
¥535.00 2024-05-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1617283-2mg
2,4-Dichloro-6-(7-methoxy-4,5-dihydropyrrolo[1,2-a]quinoxalin-4-yl)phenol
657350-29-3 98%
2mg
¥536.00 2024-05-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1617283-5mg
2,4-Dichloro-6-(7-methoxy-4,5-dihydropyrrolo[1,2-a]quinoxalin-4-yl)phenol
657350-29-3 98%
5mg
¥529.00 2024-05-05

Additional information on 2,4-Dichloro-6-{7-methoxy-4H,5H-pyrrolo[1,2-a]quinoxalin-4-yl}phenol

Comprehensive Overview of 2,4-Dichloro-6-{7-methoxy-4H,5H-pyrrolo[1,2-a]quinoxalin-4-yl}phenol (CAS No. 657350-29-3)

The compound 2,4-Dichloro-6-{7-methoxy-4H,5H-pyrrolo[1,2-a]quinoxalin-4-yl}phenol (CAS No. 657350-29-3) is a structurally complex molecule that has garnered significant attention in the field of medicinal chemistry and organic synthesis. Its unique pyrrolo[1,2-a]quinoxaline core, combined with a dichlorophenol moiety, makes it a promising candidate for various applications, including pharmaceutical research and material science. Researchers are particularly interested in its potential as a bioactive scaffold due to its ability to interact with biological targets.

In recent years, the demand for novel heterocyclic compounds like 2,4-Dichloro-6-{7-methoxy-4H,5H-pyrrolo[1,2-a]quinoxalin-4-yl}phenol has surged, driven by advancements in drug discovery and the need for small-molecule modulators. The compound's CAS No. 657350-29-3 is frequently searched in academic databases, reflecting its relevance in structure-activity relationship (SAR) studies. Its methoxy and dichloro substituents contribute to its electronic properties, which are critical for optimizing binding affinity and selectivity in drug design.

One of the most discussed topics in the context of 2,4-Dichloro-6-{7-methoxy-4H,5H-pyrrolo[1,2-a]quinoxalin-4-yl}phenol is its potential role in addressing undruggable targets. With the rise of precision medicine, researchers are exploring how such compounds can be tailored to modulate protein-protein interactions (PPIs) or epigenetic regulators. The compound's quinoxaline backbone is known for its versatility, often appearing in kinase inhibitors and antimicrobial agents, making it a hotspot for innovation.

From a synthetic perspective, the preparation of 2,4-Dichloro-6-{7-methoxy-4H,5H-pyrrolo[1,2-a]quinoxalin-4-yl}phenol involves multi-step reactions, including cyclization and functional group interconversion. Chemists are particularly interested in optimizing its yield and purity, as these factors are crucial for downstream applications. The compound's CAS No. 657350-29-3 is often referenced in patents and publications, highlighting its industrial and academic value.

Environmental and green chemistry considerations are also shaping the discourse around this compound. Researchers are investigating sustainable methods for its synthesis, such as catalytic processes or solvent-free reactions, to minimize waste and energy consumption. This aligns with the broader trend of eco-friendly chemical manufacturing, which is a priority for regulatory agencies and industry stakeholders.

In summary, 2,4-Dichloro-6-{7-methoxy-4H,5H-pyrrolo[1,2-a]quinoxalin-4-yl}phenol (CAS No. 657350-29-3) represents a fascinating intersection of chemistry and biology. Its structural features and potential applications make it a subject of ongoing research, with implications for drug development, material science, and sustainable chemistry. As the scientific community continues to explore its properties, this compound is likely to remain a key player in the quest for innovative solutions to complex challenges.

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